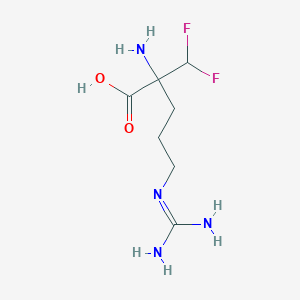

2-(Difluoromethyl)arginine

Descripción general

Descripción

2-(Difluoromethyl)arginine is a synthetic amino acid derivative with the molecular formula C7H14F2N4O2 It is characterized by the presence of a difluoromethyl group attached to the arginine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)arginine typically involves the introduction of a difluoromethyl group into the arginine molecule. One common method is the difluoromethylation of arginine using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone. The reaction is usually carried out under basic conditions, often employing a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced difluoromethylating reagents and catalysts can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Difluoromethyl)arginine undergoes various chemical reactions, including:

Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products:

Oxidation: Difluoromethyl ketones, carboxylic acids.

Reduction: Methylated arginine derivatives.

Substitution: Various substituted arginine derivatives.

Aplicaciones Científicas De Investigación

2-(Difluoromethyl)arginine has a wide range of applications in scientific research:

Mecanismo De Acción

The primary mechanism of action of 2-(Difluoromethyl)arginine involves the inhibition of specific enzymes. For instance, it inhibits arginine decarboxylase by binding to the active site and preventing the conversion of arginine to agmatine. Additionally, it inhibits nitric oxide synthase, reducing the production of nitric oxide and impacting various biochemical and physiological processes .

Comparación Con Compuestos Similares

2-(Trifluoromethyl)arginine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

2-(Methyl)arginine: Contains a methyl group instead of a difluoromethyl group.

2-(Chloromethyl)arginine: Features a chloromethyl group in place of the difluoromethyl group.

Uniqueness: 2-(Difluoromethyl)arginine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable tool in various research applications, particularly in the study of enzyme inhibition and the development of pharmaceuticals .

Actividad Biológica

2-(Difluoromethyl)arginine, also known as DL-alpha-Difluoromethylarginine (DFMA), is a synthetic amino acid derivative that has garnered attention for its biological activity, particularly as an inhibitor of arginine decarboxylase (ADC). This article delves into the compound's mechanisms, effects on various biological systems, and its potential applications in pharmacology and biochemistry.

DFMA acts primarily as an enzyme-activated irreversible inhibitor of ADC, which is crucial for the synthesis of polyamines from arginine. By inhibiting this enzyme, DFMA disrupts the normal metabolic pathways that rely on polyamine production, leading to various physiological effects.

- Inhibition of Arginine Decarboxylase : DFMA has been shown to inhibit ADC in both bacterial and plant systems. In Escherichia coli, for instance, it exhibits an inhibition constant (Ki) of approximately 800 µM . This inhibition is significant as ADC is involved in the conversion of arginine to agmatine and subsequently to polyamines like putrescine, which are essential for cell growth and function.

1. Bacterial Systems

DFMA has been studied extensively in bacterial models:

- In E. coli and Pseudomonas aeruginosa, DFMA effectively inhibits ADC activity, leading to reduced growth rates and viability under certain conditions .

2. Plant Systems

In plant tissues, particularly tobacco ovary tissues, DFMA not only inhibits ADC but also shows cross-reactivity with ornithine decarboxylase (ODC), indicating a broader spectrum of action than initially anticipated . The metabolism of DFMA in these tissues leads to the formation of difluoromethylornithine (DFMO), another potent inhibitor of ODC.

3. Mammalian Systems

Research indicates that DFMA can impact mammalian systems as well:

- Studies suggest that DFMA may influence nitric oxide synthesis pathways due to its structural similarity to arginine. This could have implications for cardiovascular health, particularly in conditions where endothelial function is compromised .

Case Study 1: Inhibition in E. coli

A study demonstrated that treatment with DFMA resulted in a significant decrease in ADC activity and subsequent growth inhibition in E. coli. The IC50 value was determined to be around 10 ± 1 µM, showcasing its potency as an inhibitor compared to other known inhibitors .

Case Study 2: Effects on Endothelial Function

In a clinical setting involving young men with coronary artery disease, the administration of L-arginine showed improvements in endothelial function. While not directly tested with DFMA, these findings suggest potential therapeutic avenues where modulation of arginine metabolism could yield beneficial outcomes .

Research Findings

Recent research has highlighted several findings regarding the biological activity of DFMA:

- Selectivity : DFMA exhibits selective inhibition towards ADC over ODC, although it can affect both enzymes at higher concentrations .

- Potential Therapeutic Uses : Given its role in inhibiting polyamine synthesis, DFMA may have therapeutic potential in cancer treatment where polyamines are known to promote tumor growth .

Comparative Table of Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| DFMA | Arginine Decarboxylase | 10 ± 1 | Irreversible |

| AO-Agm | Arginine Decarboxylase | 0.03 | Reversible |

| APA | Ornithine Decarboxylase | 33 ± 2 | Irreversible |

Propiedades

IUPAC Name |

2-amino-5-(diaminomethylideneamino)-2-(difluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N4O2/c8-4(9)7(12,5(14)15)2-1-3-13-6(10)11/h4H,1-3,12H2,(H,14,15)(H4,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEORLXJBCPPSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990215 | |

| Record name | 2-(Difluoromethyl)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69955-43-7, 77286-88-5 | |

| Record name | alpha-(Difluoromethyl)arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069955437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine, 2-(difluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Difluoromethyl)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.